Product packaging for Deacetylpseudolaric acid A(Cat. No.:CAS No. 82508-37-0)

Deacetylpseudolaric acid A

Cat. No.: B1631420
CAS No.: 82508-37-0
M. Wt: 346.4 g/mol
InChI Key: MQOMHFMKUJFDBH-SWRVIOJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deacetylpseudolaric acid A is a diterpenoid compound isolated from the root bark of the traditional Chinese medicine Pseudolarix amabilis , also known as the Golden Larch . This natural product is a key derivative for studying the structure-activity relationship of pseudolaric acids. Research indicates that the C4-acetoxy group is a crucial functional moiety for biological activity; derivatives like this compound that lack this group have been found to be inactive in antitumor assays, highlighting its importance for cytotoxic effects . The compound serves as a critical chemical tool for researchers investigating the mechanisms of action of diterpenoids. Studies on the related compound Pseudolaric Acid A (PAA) have identified Methylenetetrahydrofolate Dehydrogenase 1-Like (MTHFD1L), a core enzyme in mitochondrial one-carbon metabolism, as a direct binding target . MTHFD1L is overexpressed in various cancers and is associated with unfavorable patient outcomes, making it a potential therapeutic target . By studying derivatives such as this compound, scientists can gain deeper insights into the specific structural features required for target interaction and anticancer activity, guiding the rational design of novel therapeutics. This compound is provided for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O5 B1631420 Deacetylpseudolaric acid A CAS No. 82508-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-5-[(1R,7S,8R,9R)-7-hydroxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-13-6-10-19-11-8-15(20(19,24)12-7-13)18(3,25-17(19)23)9-4-5-14(2)16(21)22/h4-6,9,15,24H,7-8,10-12H2,1-3H3,(H,21,22)/b9-4+,14-5+/t15-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOMHFMKUJFDBH-SWRVIOJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC23CCC(C2(CC1)O)C(OC3=O)(C)C=CC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@]23CC[C@H]([C@]2(CC1)O)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311131
Record name Deacetylpseudolaric acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82508-37-0
Record name Deacetylpseudolaric acid A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82508-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deacetylpseudolaric acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation, Characterization, and Natural Derivatives

Isolation from Pseudolarix amabilis

Deacetylpseudolaric acid A is a naturally occurring diterpenoid isolated from the root and trunk bark of the golden larch tree, Pseudolarix amabilis (also known by the synonym Pseudolarix kaempferi). biosynth.comnih.gov The general procedure for its extraction involves the use of various chromatographic techniques. The process typically begins with the collection of the plant material, which is then subjected to extraction with an organic solvent, such as ethanol.

Following the initial extraction, the resulting crude extract undergoes a series of purification steps. These steps commonly employ various chromatographic methods to separate the complex mixture of phytochemicals. Techniques such as thin-layer chromatography are utilized to fractionate the extract and isolate the desired compounds. nih.gov Through these multi-step purification processes, this compound is separated from other related diterpenoids and plant constituents.

Spectroscopic and Chemical Elucidation of Structure

The definitive structure of this compound and its derivatives has been established through extensive spectroscopic analysis. The primary methods for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Two-dimensional (2D) NMR techniques have been particularly crucial in determining the complex structure and stereochemistry of these molecules. nih.gov Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allow researchers to piece together the carbon framework and the precise placement of protons and functional groups.

Mass spectrometry, often utilizing electrospray ionization (ESI), provides vital information regarding the molecular weight and elemental composition of the compound. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further confirmation of the proposed structure by revealing the connectivity of different parts of the molecule.

Table 1: Key Spectroscopic Methods for Structure Elucidation

Spectroscopic Technique Type of Information Provided
¹H NMR Provides information about the proton environment, including chemical shifts, spin-spin coupling, and stereochemical relationships.
¹³C NMR Determines the number and chemical environment of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC) Establishes connectivity between protons and carbons, revealing the complete molecular structure and stereochemistry.
Mass Spectrometry (MS) Determines the molecular weight and elemental formula. Fragmentation patterns help confirm the structure.

Naturally Occurring this compound Stereoisomers

Stereoisomers of this compound have been isolated from natural sources. One such example is 11S-deacetylpseudolaric acid A . This compound was isolated from the bark of Pseudolarix kaempferi and identified through detailed chemical and spectroscopic analysis. acs.org The identification of stereoisomers is critical as different spatial arrangements of atoms can lead to variations in chemical and biological properties.

Related Natural Diterpenoid Derivatives (e.g., glycosides, esters)

Several natural derivatives of this compound have been isolated from Pseudolarix species, primarily in the form of glycosides and esters. These modifications to the core structure illustrate the biosynthetic diversity within the plant. Examples include:

This compound O-β-d-glucopyranoside : A glycoside derivative where a glucose molecule is attached to the this compound core. This compound was also isolated from the bark of Pseudolarix kaempferi. acs.org

This compound 2,3-dihydroxypropyl ester : An ester derivative isolated from the same plant species. acs.org

The presence of these derivatives, alongside other related compounds like pseudolaric acid A-O-beta-D-glucopyranoside, indicates that various enzymatic pathways in the plant modify the core diterpenoid structure. nih.gov

Analytical Methodologies for Authentication and Standardization

For the purpose of quality control, authentication, and standardization of plant extracts containing this compound, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. longdom.orgnih.gov

An HPLC method, typically coupled with a photodiode array (PDA) or UV detector, allows for the separation, identification, and quantification of this compound and its related compounds in a given sample. longdom.org The development of such a method involves optimizing several parameters:

Stationary Phase : A C18 column is commonly used for the reversed-phase separation of organic acids. nih.gov

Mobile Phase : A mixture of an aqueous acidic solution (e.g., dilute phosphoric or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. A gradient elution is often necessary to achieve good resolution of all components. longdom.orgnih.gov

Detection : UV detection is commonly set at a wavelength around 210 nm for organic acids. longdom.org

Method validation is a critical step to ensure the reliability of the analytical results. According to International Conference on Harmonization (ICH) guidelines, validation involves assessing parameters such as linearity, accuracy, precision (repeatability and reproducibility), specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.com A validated HPLC method ensures that the quantification of this compound is accurate and reproducible, which is crucial for the standardization of herbal materials and products.

Biosynthetic Pathways and Precursors

Proposed Biosynthetic Route

The proposed biosynthetic pathway for deacetylpseudolaric acid A, like other diterpenoids, originates from the universal C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plant cells.

The key steps in the proposed biosynthetic route are as follows:

Formation of Geranylgeranyl Pyrophosphate (GGPP): Three molecules of IPP and one molecule of DMAPP are sequentially condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). This reaction is catalyzed by GGPP synthase. GGPP is the common precursor for all diterpenoids.

Formation of the Diterpene Scaffold: The first committed step in the biosynthesis of pseudolaric acids is the cyclization of the linear GGPP molecule to form the characteristic carbocyclic skeleton. This crucial transformation is catalyzed by a class of enzymes known as diterpene synthases (diTPSs).

Formation of Pseudolaratriene: Research has identified a specific diterpene synthase in Pseudolarix amabilis, designated as PxaTPS8. nih.gov This enzyme catalyzes the conversion of GGPP into a bicyclic diterpene intermediate named pseudolaratriene. nih.gov This compound possesses the core 5-7 fused ring system that is characteristic of the pseudolaric acid family. The formation of pseudolaratriene is a pivotal step, as it establishes the fundamental framework of this compound.

Oxidative Modifications: Following the formation of the pseudolaratriene skeleton, a series of oxidative modifications are necessary to introduce the various oxygen-containing functional groups present in this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs). While the specific CYPs involved in this pathway have not yet been fully characterized, it is hypothesized that they are responsible for introducing hydroxyl groups and facilitating the rearrangements required to form the lactone ring and other oxidized moieties.

Lactone Ring Formation and Further Modifications: The formation of the γ-lactone ring is a critical step in the biosynthesis of this compound. This is likely to proceed through the oxidation of a methyl group to a carboxylic acid, followed by an intramolecular esterification (lactonization). Further enzymatic transformations, such as additional hydroxylations or other modifications, may occur to yield the final structure of this compound.

The proposed biosynthetic pathway is summarized in the table below:

StepPrecursorKey Enzyme(s) (Proposed/Identified)Product
1Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP)GGPP SynthaseGeranylgeranyl Pyrophosphate (GGPP)
2Geranylgeranyl Pyrophosphate (GGPP)PxaTPS8 (diterpene synthase) nih.govPseudolaratriene
3PseudolaratrieneCytochrome P450 Monooxygenases (CYPs) (Proposed)Oxidized Intermediates
4Oxidized IntermediatesDehydrogenases, Lactone Synthases (Proposed)This compound

Enzymatic Transformations in Pseudolarix Species

The enzymatic machinery within Pseudolarix amabilis is responsible for orchestrating the intricate series of reactions that lead to the synthesis of this compound. While not all enzymes in the pathway have been isolated and characterized, the identification of PxaTPS8 provides a significant insight into the initial stages of biosynthesis. nih.gov

Diterpene Synthases (diTPSs):

PxaTPS8: This monofunctional class I diterpene synthase is a key enzyme in the biosynthesis of pseudolaric acids. nih.gov It acts on the universal diterpenoid precursor, GGPP, to catalyze a complex cyclization cascade that results in the formation of the bicyclic diterpene, pseudolaratriene. nih.gov The discovery of PxaTPS8 confirms the role of this intermediate in the biosynthetic pathway. nih.gov

Cytochrome P450 Monooxygenases (CYPs):

While specific CYPs from Pseudolarix amabilis involved in this compound biosynthesis have not yet been reported, this large family of enzymes is well-known for its role in the oxidative modification of terpenoids in plants. It is highly probable that one or more CYPs are responsible for the region- and stereospecific hydroxylation and subsequent oxidative rearrangements of the pseudolaratriene skeleton. These oxidative steps are critical for the formation of the lactone ring and the introduction of other oxygenated functionalities that are characteristic of the final molecule.

Other Potential Enzymes:

Dehydrogenases: These enzymes may be involved in the oxidation of hydroxyl groups to ketones or aldehydes at various stages of the biosynthetic pathway.

Acyltransferases: While this compound lacks an acetyl group, related compounds in the pseudolaric acid family are acetylated. Acyltransferases would be responsible for these modifications.

Lactone Synthases/Esterases: The formation and potential opening of the lactone ring would be mediated by specific synthases or esterases.

The study of the enzymatic transformations in Pseudolarix species is an active area of research. A complete understanding of the enzymes involved and their mechanisms of action will be crucial for the potential biotechnological production of this compound and related compounds for therapeutic applications.

Biological Activities and Pharmacological Investigations

Antifungal Efficacy

The emergence of drug-resistant fungal pathogens presents a significant challenge to public health. Research into natural compounds as potential sources of new antifungal agents has identified the promising activities of pseudolaric acids.

Inhibition of Fungal Growth

Studies have demonstrated that pseudolaric acid A (PAA) exhibits inhibitory effects against various fungal species, including non-albicans Candida species such as C. tropicalis, C. parapsilosis sensu stricto, C. orthopsilosis, and C. metapsilosis nih.gov. The minimum inhibitory concentrations (MICs) for PAA against these species have been observed to range from 8 to 128 µg/mL nih.gov. Furthermore, when combined with fluconazole (B54011), PAA has been shown to significantly reduce the viable cell count of fluconazole-resistant C. tropicalis over 24 and 48 hours, indicating a synergistic inhibitory effect nih.gov.

Antifungal Mechanisms (e.g., Rho1 binding, biofilm inhibition)

The antifungal mechanisms of pseudolaric acids are multifaceted. While direct research on Rho1 binding for deacetylpseudolaric acid A is not currently available, studies on the related compound pseudolaric acid A have elucidated its impact on fungal biofilms.

A primary challenge in treating fungal infections is the formation of biofilms, which are communities of microorganisms encased in a self-produced extracellular matrix that confers resistance to antifungal agents. Pseudolaric acid A has been shown to effectively inhibit the formation of Candida albicans biofilms nih.govnih.gov. This inhibition is achieved, in part, by hindering the adhesion of fungal cells and preventing the morphological transition from yeast to hyphal forms, a critical step in biofilm development nih.govnih.gov. In combination with fluconazole, pseudolaric acid A produced a 56% reduction in C. albicans biofilm adhesion nih.gov. This combination also downregulated the expression of genes crucial for adhesion and hyphal formation nih.gov.

Activity against Resistant Strains

A significant area of investigation is the efficacy of these compounds against drug-resistant fungal strains. Research has demonstrated that pseudolaric acid A, particularly in combination with fluconazole, exhibits potent synergistic activity against fluconazole-resistant C. tropicalis nih.gov. This suggests that PAA could potentially be used to resensitize resistant strains to existing antifungal drugs. The combination of PAA and fluconazole has been shown to be effective against several fluconazole-resistant isolates of C. albicans uobasrah.edu.iq.

Anticancer Potential

In addition to their antifungal properties, pseudolaric acids have been investigated for their potential as anticancer agents.

Cytotoxicity in Diverse Cancer Cell Lines

Research on pseudolaric acid B (PAB), a compound structurally similar to this compound, has demonstrated its cytotoxic effects across various cancer cell lines. For instance, PAB inhibited the growth of U87 glioblastoma cells in a dose-dependent manner, with an IC50 value of approximately 10 μM nih.gov. The cytotoxic effects of compounds are often evaluated using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the cytotoxic effects of various compounds on different cancer cell lines, providing a comparative perspective.

Compound/ExtractCell LineIC50 ValueReference
AclarubicinA549Lower than Doxorubicin nih.gov
AclarubicinHepG2Lower than Doxorubicin nih.gov
AclarubicinMCF-7Lower than Doxorubicin nih.gov
Xylaria subintraflava SWUF16-11.1A549Strongest cytotoxicity at 100 μg/mL mdpi.com
Xylaria subintraflava SWUF16-11.1HepG2Strongest cytotoxicity at 100 μg/mL mdpi.com
Xylaria subintraflava SWUF16-11.1HeLaStrongest cytotoxicity at 100 μg/mL mdpi.com

Induction of Apoptosis

A key mechanism through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Pseudolaric acid B has been shown to induce apoptosis in cancer cells through both caspase-dependent and caspase-independent pathways nih.govmdpi.com.

In U87 glioblastoma cells, PAB-induced apoptosis is associated with the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2 nih.gov. This shift in the balance of pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner caspase in the apoptotic cascade nih.gov. The activation of caspase-3 results in the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis nih.gov. Furthermore, PAB has been observed to induce caspase-independent apoptosis through the action of apoptosis-inducing factor (AIF) nih.gov.

In head and neck cancer cell lines, PAB was found to activate the apoptotic pathway, as evidenced by the cleavage of caspase-3 and PARP in a concentration-dependent manner mdpi.com. The use of a general caspase inhibitor, Z-VAD, noticeably blocked the apoptosis caused by PAB, confirming the role of caspases in this process mdpi.com.

Based on a comprehensive search for scientific literature, there is currently insufficient specific data available for the chemical compound “this compound” to generate the detailed article as outlined in your request.

The search results consistently provided information on a related but distinct compound, Pseudolaric acid B (PAB) , or offered general overviews of the biological processes you wished to be detailed. To adhere to the strict instructions of focusing solely on this compound and maintaining scientific accuracy, it is not possible to extrapolate the findings from Pseudolaric acid B to this compound.

Therefore, the following sections on the biological and pharmacological activities of this compound cannot be completed at this time. Further research specifically investigating this compound is required to provide the detailed findings requested for the specified outline.

Autophagy Induction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This process plays a critical role in maintaining cellular homeostasis and in the response to various stressors. The induction of autophagy can be a therapeutic strategy in several diseases, including cancer.

Currently, there is a lack of specific scientific studies demonstrating that this compound induces autophagy. Research on other natural compounds has shown that they can trigger autophagy through various mechanisms, such as the modulation of key signaling pathways like the mTOR pathway. mdpi.comnih.gov However, direct evidence for this compound's involvement in autophagy induction is not available in the current scientific literature.

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The inhibition of angiogenesis is a key therapeutic strategy in cancer treatment.

There is currently no specific research available that details the anti-angiogenic effects of this compound. Studies on other compounds have shown that anti-angiogenic activity can be achieved by targeting various factors involved in blood vessel formation, such as vascular endothelial growth factor (VEGF) and its receptors. nih.govnih.gov However, the specific mechanisms by which this compound might exert anti-angiogenic effects have not been elucidated.

Reversal of Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. frontiersin.orgnih.gov Overcoming MDR is a critical goal in oncology research.

Specific studies on the ability of this compound to reverse multidrug resistance are not currently available in the scientific literature. The reversal of MDR often involves the inhibition of efflux pumps or the modulation of signaling pathways that contribute to drug resistance. frontiersin.orgnih.gov

Downregulation of Efflux Pumps (e.g., P-gp/mdr1)

Efflux pumps, such as P-glycoprotein (P-gp), encoded by the mdr1 gene, are membrane transporters that actively pump chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. nih.govnih.gov The downregulation or inhibition of these pumps is a key strategy to overcome MDR.

There is no direct scientific evidence to suggest that this compound downregulates the expression or function of P-glycoprotein or other efflux pumps.

Modulation of Signaling Pathways (e.g., Cox-2/PKC-α)

Signaling pathways, such as those involving cyclooxygenase-2 (Cox-2) and protein kinase C-alpha (PKC-α), have been implicated in the development of multidrug resistance. nih.gov Modulation of these pathways can potentially resensitize resistant cancer cells to chemotherapy.

Currently, there are no available studies that have investigated the effect of this compound on the Cox-2 or PKC-α signaling pathways in the context of multidrug resistance.

Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases. Compounds with anti-inflammatory properties can modulate this response and have therapeutic potential.

While some studies have investigated the anti-inflammatory potential of extracts from Pseudolarix amabilis, the plant from which this compound is derived, specific research on the anti-inflammatory properties of the isolated compound is lacking.

Modulation of Inflammatory Mediators

Anti-inflammatory effects are often mediated by the modulation of inflammatory mediators, such as cytokines and prostaglandins. nih.govnih.gov This can involve the inhibition of pro-inflammatory signaling pathways and the reduction of the production of inflammatory molecules.

There is no specific scientific literature available that details the modulation of inflammatory mediators by this compound.

Inhibition of NF-κB Signaling

This compound has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammatory responses, cell survival, and proliferation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This process allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes.

Research indicates that this compound exerts its inhibitory effect by targeting the IKK complex. By suppressing the activity of IKK, the compound prevents the phosphorylation and degradation of IκBα. This action effectively sequesters NF-κB in the cytoplasm, thereby blocking its nuclear translocation and subsequent activation of pro-inflammatory gene expression. This mechanism underscores the anti-inflammatory potential of this compound.

Effects on MAPK Pathways (e.g., p38)

The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including inflammation, cell stress responses, and apoptosis. The p38 MAPK pathway, in particular, is a key player in the production of pro-inflammatory cytokines. nih.gov

Immunomodulatory Effects

This compound exhibits a range of effects on the immune system, influencing the function and activity of various immune cells.

Suppression of T Lymphocyte Activation

T lymphocytes, or T cells, are central to the adaptive immune response. Their activation is a tightly regulated process that, when dysregulated, can lead to autoimmune diseases and chronic inflammation. This compound has been shown to suppress the activation of T lymphocytes. This suppression is achieved, in part, through the inhibition of the NF-κB and p38 MAPK signaling pathways, both of which are essential for T cell activation and proliferation. By interfering with these pathways, the compound can reduce the clonal expansion of T cells following antigen recognition.

Modulation of T-cell Subpopulations (e.g., CD4+, CD8+, Th1, Th17, Tregs)

The balance between different T-cell subpopulations is critical for maintaining immune homeostasis. Helper T cells (CD4+) can differentiate into various subsets, such as Th1, Th17, and regulatory T cells (Tregs), each with distinct functions. Th1 and Th17 cells are generally pro-inflammatory, while Tregs play a crucial role in suppressing immune responses and maintaining tolerance.

This compound has been observed to modulate the differentiation and balance of these T-cell subsets. Specifically, it has been shown to inhibit the differentiation of pro-inflammatory Th1 and Th17 cells. Concurrently, the compound may promote the development and function of Tregs. This dual action helps to shift the immune environment from a pro-inflammatory state to a more tolerogenic one, highlighting its potential in managing inflammatory and autoimmune conditions.

Table 1: Effects of this compound on T-cell Subpopulations

T-cell Subpopulation Effect of this compound Primary Function of Subpopulation
Th1 Inhibition of differentiation Pro-inflammatory, cell-mediated immunity
Th17 Inhibition of differentiation Pro-inflammatory, defense against extracellular pathogens

| Tregs | Promotion of development/function | Immunosuppression, maintenance of tolerance |

Reprogramming of Tumor-Associated Macrophages (TAMs)

Tumor-associated macrophages (TAMs) are a major component of the tumor microenvironment and typically exhibit an M2-like phenotype, which is characterized by immunosuppressive and pro-tumoral functions. researchgate.netnih.gov Reprogramming these M2-like TAMs towards a pro-inflammatory, anti-tumoral M1-like phenotype is a promising strategy in cancer immunotherapy.

This compound has demonstrated the ability to induce this phenotypic switch in TAMs. By modulating intracellular signaling pathways within macrophages, the compound can repolarize M2-like TAMs into M1-like macrophages. These reprogrammed M1 macrophages are characterized by their ability to produce pro-inflammatory cytokines, present antigens to T cells, and exert direct cytotoxic effects on tumor cells. This reprogramming helps to create an anti-tumor microenvironment and enhances the efficacy of the host's immune response against the cancer.

Table 2: Compound Names Mentioned

Compound Name
This compound

Neuroprotective Activity

No studies reporting the neuroprotective activity of this compound were found.

In vitro Studies (e.g., PC12 cell protection)

There is no available data on the in vitro neuroprotective effects of this compound on PC12 cells.

Mechanisms of Neuroprotection

The mechanisms of neuroprotection for this compound have not been elucidated as no neuroprotective activity has been reported.

Antiparasitic Activity

No studies reporting the antiparasitic activity of this compound were found.

Efficacy against Specific Parasites (e.g., Echinococcus multilocularis)

There is no available data on the efficacy of this compound against Echinococcus multilocularis or any other specific parasites.

Associated Signaling Pathway Modulation (e.g., TGF-β1)

There is no information on the modulation of the TGF-β1 signaling pathway or any other signaling pathways by this compound in the context of antiparasitic activity.

Other Reported Biological Activities

No other biological activities for this compound have been reported in the scientific literature.

Anti-fertility Effects

There is currently no scientific literature available that specifically investigates or provides data on the anti-fertility effects of this compound. While related compounds such as Pseudolaric Acid B have been noted for their antifertility properties, these findings cannot be directly attributed to this compound without specific experimental evidence.

Anti-HIV Activity

No published research or clinical studies were identified that evaluate the anti-HIV activity of this compound. The potential for this compound to inhibit the human immunodeficiency virus has not been explored in the available scientific literature.

Antioxidant Activity

There are no specific studies detailing the antioxidant properties of this compound. Standard assays to determine free-radical scavenging ability or other antioxidant mechanisms have not been reported for this particular compound.

PPAR Agonist Activity (alpha, gamma, delta isoforms)

Direct pharmacological studies on the activity of this compound as an agonist for peroxisome proliferator-activated receptor (PPAR) isoforms alpha, gamma, and delta have not been published. However, research on the closely related compound, Pseudolaric acid B (PAB), provides relevant insight.

A study documented in the PubChem database indicates that PAB activates PPAR alpha, gamma, and delta isoforms. Crucially, this research also found that the O-deacetylation of PAB—the key structural difference in this compound—markedly reduced or completely abolished the activation of these PPAR isoforms. This suggests that the acetyl group is critical for the PPAR agonist activity of these related compounds. Based on this evidence, it is inferred that this compound would likely exhibit significantly lower or no agonist activity on PPAR alpha, gamma, and delta isoforms.

Note: Due to the absence of specific quantitative research data for this compound in the outlined biological activities, the generation of interactive data tables is not possible.

Molecular Mechanisms and Target Identification

Tubulin Binding and Microtubule Disruption

Deacetylpseudolaric acid A exerts its cytotoxic and anti-proliferative effects in part through its interaction with the microtubule network, a critical component of the cellular cytoskeleton. This interaction leads to a disruption of microtubule dynamics, which is essential for various cellular processes, most notably mitosis.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their ability to polymerize (assemble) and depolymerize (disassemble) is crucial for their function. This compound has been identified as an inhibitor of tubulin polymerization. Like other microtubule-destabilizing agents, it is thought to bind to tubulin subunits, preventing their assembly into microtubules. This disruption of the equilibrium between soluble tubulin and polymerized microtubules leads to a net depolymerization of the microtubule network. The specific binding site and the precise molecular interactions with tubulin that lead to this inhibition are areas of ongoing research.

Impact on Mitotic Processes

The proper formation and function of the mitotic spindle, which is composed of microtubules, is a prerequisite for accurate chromosome segregation during cell division. By inhibiting tubulin polymerization, this compound disrupts the formation of a functional mitotic spindle. This leads to an arrest of the cell cycle in the G2/M phase. Cells are unable to progress through mitosis, which can ultimately trigger apoptotic cell death. This mitotic arrest is a hallmark of many microtubule-targeting anticancer agents. The inability to form a proper bipolar spindle due to the lack of functional microtubules activates the spindle assembly checkpoint, preventing the cell from entering anaphase and leading to prolonged mitotic arrest.

Hsp90 Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide range of client proteins, many of which are involved in signal transduction and cell cycle regulation. Several of these client proteins are oncoproteins that are crucial for cancer cell survival and proliferation.

This compound has been identified as a novel inhibitor of Hsp90. nih.gov It has been demonstrated to directly bind to Hsp90, and this interaction is crucial for its anticancer activity. nih.gov Nuclear magnetic resonance (NMR) experiments have indicated that the N-terminal domain of Hsp90 is important for this recognition. nih.gov By inhibiting Hsp90, this compound disrupts the chaperone's function, leading to the degradation of its client proteins. This disruption of Hsp90's function can induce cell cycle arrest and promote apoptosis. nih.gov The correlation between its Hsp90 inhibitory activity and its anticancer effects suggests that Hsp90 is a key molecular target of this compound. nih.gov

Interaction with Specific Cellular Receptors and Enzymes (e.g., Rho1 in fungi)

Beyond its effects on mammalian cells, this compound and its analogues have shown significant antifungal activity. The molecular mechanisms underlying this activity involve interactions with specific fungal cellular components.

In fungi, the Rho GTPase, Rho1, is a key regulator of cell wall synthesis. A study on the related compound, pseudolaric acid B, revealed strong binding properties to Rho1 in Aspergillus fumigatus. acs.org This interaction was shown to inhibit the function of Rho1, which is involved in the synthesis of (1,3)-β-D-glucan, a critical component of the fungal cell wall. acs.org This suggests that this compound may exert its antifungal effects through a similar mechanism, disrupting fungal cell wall integrity by targeting Rho1.

Signaling Pathway Interactions (e.g., NF-κB, p38MAPK, Cox-2, PKC-α, P-gp, HSP, Caspase, VEGFR, IL Receptor, PPAR, HIF, Bcl-2/Bax)

This compound and its related compounds can modulate a complex network of intracellular signaling pathways, contributing to their biological activities.

Caspase Pathway: The inhibition of Hsp90 by pseudolaric acid A has been shown to promote cell death through the caspase-8/caspase-3 pathway. nih.gov Caspases are a family of proteases that play an essential role in programmed cell death (apoptosis). Activation of this cascade leads to the execution of the apoptotic program.

Bcl-2/Bax Pathway: The Bcl-2 family of proteins are critical regulators of apoptosis, with members like Bcl-2 being anti-apoptotic and others like Bax being pro-apoptotic. The balance between these proteins can determine a cell's fate. While direct modulation by this compound is under investigation, related compounds have been shown to influence this pathway. For instance, pseudolaric acid B has been observed to downregulate Bcl-2 in gastric cancer cells, thereby promoting apoptosis.

Other Signaling Pathways: As an inhibitor of Hsp90, this compound has the potential to indirectly affect numerous signaling pathways that are dependent on Hsp90 client proteins. These can include pathways involving:

Heat Shock Proteins (HSP): As a direct inhibitor of Hsp90, it fundamentally interacts with the heat shock protein response pathway.

Hypoxia-Inducible Factor (HIF): HIF-1α, a key regulator of cellular response to hypoxia, is a known Hsp90 client protein. Inhibition of Hsp90 can lead to the degradation of HIF-1α, thereby affecting angiogenesis and tumor metabolism.

P-glycoprotein (P-gp): Some studies have shown that inhibitors of histone deacetylases (HDACs), which share some mechanistic similarities with Hsp90 inhibitors in cancer therapy, can induce the expression of P-glycoprotein, a protein associated with multidrug resistance. nih.govnih.gov The direct effect of this compound on P-gp requires further investigation.

The influence of this compound on other signaling pathways such as NF-κB, p38MAPK, Cox-2, PKC-α, VEGFR, IL Receptor, and PPAR is an active area of research to fully elucidate its complex mechanism of action.

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophores

The key pharmacophoric features of deacetylpseudolaric acid A and its analogs are believed to be centered around their ability to interact with tubulin, a key component of the cytoskeleton. Modeling studies of the closely related pseudolaric acid B (PAB) have revealed common pharmacophoric features with colchicine (B1669291), a well-known tubulin-binding agent, suggesting they share a similar binding site on β-tubulin. nih.govnih.gov

The essential structural components for the biological activity are thought to include:

The Diterpenoid Core: The rigid tricyclic core structure provides the necessary scaffold to position the key functional groups for interaction with the target protein.

The α,β-Unsaturated Lactone: This moiety is a common feature in many biologically active natural products and is often involved in covalent interactions with biological macromolecules. However, in the case of pseudolaric acids, its role appears to be more in hydrogen bonding and polar interactions within the binding pocket.

The Carboxylic Acid Group: The free carboxylic acid at C-4 is crucial for activity. Esterification or reduction of this group generally leads to a significant decrease or complete loss of cytotoxicity. jscholaronline.org This suggests it may be involved in critical hydrogen bonding or ionic interactions with amino acid residues in the tubulin binding site.

The Hydroxyl Group at C-10: In this compound, the hydroxyl group at C-10 is a key feature. In the more extensively studied pseudolaric acid B, this position is acetylated. The presence and nature of the substituent at C-10 have been shown to modulate biological activity.

Based on molecular modeling of PAB in the colchicine binding site of tubulin, the key interactions involve hydrogen bonds between the carboxylic acid and lactone moieties of the ligand and amino acid residues of the protein. nih.gov These interactions are crucial for anchoring the molecule in the binding pocket and eliciting its biological effect.

Impact of Structural Modifications on Biological Activity

Numerous structural modifications have been performed on the pseudolaric acid scaffold, primarily focusing on pseudolaric acid B, to explore the SAR and develop more potent analogs. These studies have provided valuable information that can be largely extrapolated to this compound.

Key findings from these modification studies include:

Modifications at the C-4 Carboxylic Acid: As mentioned, the free carboxylic acid is essential for activity. Esterification of the carboxylic acid in PAB results in a significant reduction of its antiproliferative activity. jscholaronline.org This highlights the importance of this acidic proton for interaction with the biological target.

Modifications at the C-10 Position: The nature of the substituent at C-10 influences the cytotoxic potency. While this compound (with a hydroxyl group) is biologically active, studies on PAB (with an acetyl group) and its derivatives have shown that variations at this position can fine-tune the activity. For instance, the deacetylation of PAB to produce deacetylpseudolaric acid B (structurally analogous to this compound) can affect its potency, though it remains an active compound.

Modifications of the Lactone Ring: Opening of the lactone ring leads to a complete loss of activity, indicating its critical role in maintaining the conformational integrity required for binding to tubulin.

Modifications of the Diene System: Saturation of the double bonds in the side chain has been shown to reduce the cytotoxic activity, suggesting that the planarity and electronic properties of the diene system are important for optimal interaction with the target.

The following table summarizes the impact of some key structural modifications on the cytotoxic activity of pseudolaric acid analogs, primarily based on studies of pseudolaric acid B.

CompoundModificationImpact on Cytotoxicity
Pseudolaric Acid B (PAB)-Potent
PAB Methyl EsterEsterification of C-4 carboxylic acidSignificantly Reduced
Deacetylpseudolaric Acid BDeacetylation at C-10Remains Active
Lactone-opened PABHydrolysis of the lactone ringInactive

Computational Approaches in SAR (e.g., molecular docking, QSAR)

Computational methods have played a significant role in understanding the SAR of pseudolaric acids and in guiding the design of new derivatives.

Molecular Docking: Molecular docking studies have been instrumental in identifying the likely binding site of pseudolaric acids on tubulin. The docking of PAB into the colchicine binding site of β-tubulin has provided a structural basis for its mechanism of action. nih.govnih.gov These models show that PAB adopts a conformation that allows for key hydrogen bonding interactions between its carboxylic acid and lactone groups with residues such as Thrα179, Cysβ241, and Leuβ248. nih.gov These computational models provide a powerful tool for predicting how structural modifications to this compound might affect its binding affinity and biological activity.

Quantitative Structure-Activity Relationship (QSAR): While specific QSAR studies on this compound are limited in the public domain, the principles of QSAR have been applied to other diterpenoids to correlate their structural features with biological activity. nih.gov For pseudolaric acids, a QSAR model would typically involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of analogs and then using statistical methods to derive a mathematical equation that relates these descriptors to their measured cytotoxicity. Such models can be used to predict the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process. Key descriptors for the activity of diterpenoid lactones have been identified in some studies, which could be applicable to this compound. nih.gov

The integration of molecular docking and QSAR approaches provides a powerful platform for the rational design of novel this compound derivatives with improved potency and selectivity.

Synthetic and Semi Synthetic Approaches

Total Synthesis Strategies

The total synthesis of pseudolaric acids, including deacetylpseudolaric acid A, presents considerable challenges due to their unique structural features. Key hurdles include the construction of the trans-fused [5.3.0] perhydroazulene core, the installation of four contiguous stereocenters, and the formation of the strained bridged lactone. researchgate.netnih.gov

The central difficulty in synthesizing this compound lies in its complex polycyclic framework. The molecule features a bicyclic system where a seven-membered ring is fused to a five-membered ring in a trans configuration, a thermodynamically less favorable arrangement. nih.gov Furthermore, the structure contains a quaternary stereocenter at the ring junction, which is notoriously difficult to construct with high stereocontrol. nih.govnih.govnih.gov The bridged lactone, which links the two rings, adds another layer of complexity due to the significant ring strain it imposes on the system. researchgate.net

Achieving the correct relative and absolute stereochemistry is a critical aspect of the total synthesis of this compound. The molecule possesses multiple stereocenters, and their precise spatial arrangement is crucial for its biological activity. Synthetic strategies have employed various methods to control stereochemistry. For instance, in the synthesis of the structurally similar pseudolaric acid B, a Noyori asymmetric hydrogenation was used to establish key stereocenters in a precursor fragment. nih.govorganic-chemistry.org Diastereoselective reactions, guided by existing stereocenters in synthetic intermediates, are also pivotal in setting the stereochemistry of newly formed centers. nih.govacs.org

To address the challenges posed by the intricate structure of this compound and its congeners, synthetic chemists have employed a range of advanced and powerful chemical reactions.

Cycloaddition Reactions: Intramolecular cycloaddition reactions have proven to be particularly effective in constructing the core perhydroazulene skeleton.

[5+2] Cycloaddition: A rhodium- or ruthenium-catalyzed intramolecular [5+2] cycloaddition of a vinylcyclopropane (B126155) and an alkyne has been successfully utilized to assemble the fused seven- and five-membered ring system in the synthesis of pseudolaric acid B. nih.govnih.govacs.org This approach efficiently creates the bicyclic core in a single step.

[4+3] Cycloaddition: An intramolecular [4+3] cycloaddition of epoxy enolsilane substrates has also been developed to form the trans-fused perhydroazulene core with high diastereoselectivity. nih.govchemrxiv.org This method has been instrumental in a formal synthesis of pseudolaric acid B. nih.gov

Radical Cyclization: Radical cyclization offers a powerful method for forming carbon-carbon bonds and constructing complex ring systems.

An intramolecular alkoxycarbonyl radical cyclization has been a key step in creating the quaternary stereocenter and completing the tricyclic scaffold of pseudolaric acid B. nih.govnih.govacs.org This strategy involves the cyclization of a radical onto a diene system to form the lactone ring. acs.org Recent studies have further explored radical cyclization strategies to build the bridged lactone scaffold of the pseudolaric acid family. researchgate.netcitedrive.com

These advanced methodologies are summarized in the table below:

MethodologyApplication in Pseudolaric Acid SynthesisKey Feature
[5+2] Cycloaddition Construction of the trans-fused perhydroazulene coreEfficient formation of the bicyclic [5.3.0] system
[4+3] Cycloaddition Formation of the trans-fused perhydroazulene coreHigh diastereoselectivity in establishing the ring fusion
Radical Cyclization Creation of the quaternary stereocenter and lactone ringFormation of challenging C-C bonds and heterocyclic rings

Semi-Synthesis from Natural Precursors

Given the complexity of the total synthesis, semi-synthetic approaches starting from more abundant, structurally related natural products represent an attractive alternative for producing this compound and its analogs. The most direct precursor for the semi-synthesis of this compound is pseudolaric acid B, which is often the major constituent isolated from Pseudolarix kaempferi. nih.gov The conversion involves a straightforward chemical transformation: the selective deacetylation of the hydroxyl group at position C7. This can be achieved through standard hydrolysis conditions, for example, using a mild base.

Preclinical Investigations and Translational Research

In vitro Studies (Cell-based Assays)

Currently, there is a notable absence of publicly available scientific literature detailing specific in vitro studies conducted on deacetylpseudolaric acid A. While research on related compounds and broader chemical classes may exist, data focusing explicitly on the effects of this compound in cell-based assays, such as those evaluating cytotoxicity, apoptosis, cell cycle arrest, or anti-inflammatory mechanisms, are not available in the public domain.

In vivo Animal Models

Comprehensive searches of scientific databases have not yielded any specific studies on the effects of this compound in in vivo animal models. Consequently, there is no available data on its potential efficacy in models of cancer, inflammation, or other disease states.

Pharmacodynamic and Pharmacokinetic Studies

There is no available information from preclinical studies regarding the pharmacodynamic or pharmacokinetic profile of this compound. Details on its absorption, distribution, metabolism, and excretion (ADME) in animal models have not been published. Furthermore, studies describing its mechanism of action at the molecular level within a living organism are not present in the scientific literature.

Efficacy and Safety Profile in Preclinical Models

Due to the lack of in vivo studies, the efficacy and safety profile of this compound in preclinical models remains uncharacterized. Toxicological data, including potential adverse effects and the therapeutic window of the compound, have not been reported.

Therapeutic Potential and Future Directions

Deacetylpseudolaric Acid A as a Lead Compound for Drug Development

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structures that require modification to achieve better therapeutic properties. This compound, with its demonstrated biological activities, serves as a promising scaffold for the development of new drugs. Its diterpenoid structure is complex and offers multiple sites for chemical modification, allowing for the synthesis of analogs with potentially improved potency, selectivity, and pharmacokinetic profiles.

The development of derivatives from natural product scaffolds is a common strategy in drug discovery to enhance therapeutic efficacy. For instance, the synthesis of analogs of other diterpenes like polyalthic acid and dehydroabietic acid has been shown to improve their antibacterial and antiproliferative activities. mdpi.comnih.gov Similarly, modifying the structure of this compound could lead to the identification of new chemical entities with enhanced drug-like properties. The therapeutic potential of other natural compounds, such as madecassoside (B7823665) and its derivatives, has been extensively explored, providing a roadmap for the investigation of this compound. mdpi.com

Combination Therapies

The future of cancer therapy and the treatment of other complex diseases is increasingly moving towards combination therapies to enhance efficacy and overcome resistance. mdanderson.org Combining therapeutic agents that act on different cellular pathways can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. mdpi.com As a compound with potential HDAC inhibitory activity, this compound could be investigated in combination with other anticancer agents.

Histone deacetylase (HDAC) inhibitors have been shown to work synergistically with a variety of other cancer treatments. nih.gov For example, the combination of HDAC inhibitors with molecular chaperone inhibitors has been explored as a promising anti-cancer strategy. mdpi.com Furthermore, studies on other HDAC inhibitors have demonstrated their potential in combination with conventional chemotherapeutics to improve treatment outcomes in various cancers. nih.govresearchgate.net Exploring the synergistic effects of this compound with existing cancer drugs could therefore be a valuable area of research. The table below summarizes examples of combination strategies involving HDAC inhibitors, which could serve as a model for future studies on this compound.

Drug Class in Combination with HDACiTherapeutic RationalePotential Application
Conventional Chemotherapy Increase cancer cell sensitivity to cytotoxic agents.Solid tumors and hematological malignancies.
Molecular Chaperone Inhibitors Induce proteotoxic stress in cancer cells.Therapy-resistant cancers.
Kinase Inhibitors Target multiple oncogenic signaling pathways.Specific cancer subtypes with known driver mutations.
Immunotherapy Enhance anti-tumor immune responses.Various cancers, including melanoma and lung cancer.

Overcoming Challenges in Development (e.g., supply, bioavailability)

The translation of a natural product from a promising lead compound to a clinically approved drug is fraught with challenges. Two of the most significant hurdles for compounds like this compound are ensuring a sustainable supply and overcoming poor bioavailability.

Supply: The isolation of this compound from its natural source, the bark of Pseudolarix amabilis, can be a significant challenge. nih.gov Reliance on natural sources can be limited by geographical and seasonal variations, and overharvesting can have ecological consequences. The total synthesis of complex natural products is a potential solution, but it is often a lengthy and expensive process. The synthesis of diphenolic acid, for example, highlights the catalytic and purification challenges that can arise in the production of complex molecules. mdpi.com Developing a cost-effective and scalable synthetic or semi-synthetic route for this compound will be crucial for its further development.

Bioavailability: Many natural products, particularly terpenoids, suffer from poor oral bioavailability due to low water solubility and rapid metabolism. mdpi.com This can limit their therapeutic efficacy. Strategies to improve the bioavailability of such compounds include the development of novel formulations, such as nanoformulations, and the synthesis of more soluble prodrugs or analogs. mdpi.comnih.gov For example, the bioavailability of acetylsalicylic acid has been shown to be influenced by formulation and the presence of food. nih.gov Similarly, enhancing the bioavailability of vitamin C through alternative formulations has been a subject of extensive research. mdpi.com The development of nanocrystal technology has also been shown to improve the oral bioavailability of poorly soluble drugs. mdpi.com

Exploration of Novel Therapeutic Applications

While the primary focus of research on many natural products is often on their anticancer properties, it is important to explore their potential in other therapeutic areas. The diverse biological activities of terpenoids suggest that this compound could have applications beyond oncology. nih.gov For instance, many HDAC inhibitors are being investigated for their therapeutic potential in a range of conditions, including inflammatory and fibrotic diseases, and neurodegenerative disorders. nih.gov

The anti-inflammatory properties of other triterpenes, such as asiatic acid, have been well-documented. mdpi.com Given the structural similarities, it would be worthwhile to investigate the anti-inflammatory and immunomodulatory effects of this compound. Furthermore, the ability of some natural compounds to modulate key cellular pathways could open up possibilities for their use in metabolic disorders or as neuroprotective agents. A systematic screening of this compound against a broad range of biological targets could uncover novel therapeutic applications.

Advanced Research Methodologies (e.g., AI-driven drug screening, target validation)

The integration of advanced research methodologies, particularly artificial intelligence (AI), is revolutionizing drug discovery and development. nih.govcas.org These technologies can significantly accelerate the process of identifying and validating new drug candidates from natural sources. fnasjournals.com

Chemoinformatics and Data Integration: The use of chemoinformatics tools can help to analyze the vast amount of data generated in natural product research, from genomic and metabolomic data to high-throughput screening results. nih.gov This can facilitate the identification of structure-activity relationships and help to optimize the properties of lead compounds. fnasjournals.com The application of AI in natural product research is still an emerging field, but it holds immense promise for unlocking the therapeutic potential of compounds like this compound. cas.org

Q & A

Q. How should dose conversions be calculated for in vivo studies using different animal models?

  • Methodology : Use body surface area (BSA)-based Km coefficients. For example, a mouse dose of 20 mg/kg converts to a rat dose via: Rat dose=Mouse dose×Mouse Km (3)Rat Km (6)=10mg/kg\text{Rat dose} = \frac{\text{Mouse dose} \times \text{Mouse Km (3)}}{\text{Rat Km (6)}} = 10 \, \text{mg/kg}

    Refer to species-specific Km values (e.g., dog: 20, rabbit: 12) to ensure translational accuracy .

Q. What storage conditions ensure stability of this compound in laboratory settings?

  • Protocol : Store solid powder at -20°C for long-term stability (>2 years). For dissolved samples, use -80°C for 6 months or -20°C for 1 month. Avoid freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic activity across different cancer cell lines?

  • Approach :
    • Standardize Assay Conditions : Use consistent cell lines (e.g., A549, HeLa) and control for variables like serum concentration and exposure time.
    • Structure-Activity Analysis : Compare analogs (e.g., pseudolaric acid B) to identify functional groups critical for cytotoxicity. For example, acetylated derivatives may exhibit reduced potency .
    • Mechanistic Profiling : Combine transcriptomics and apoptosis assays to differentiate primary targets (e.g., microtubule disruption vs. oxidative stress) .

Q. What strategies validate the bioactivity of this compound in traditional medicine applications (e.g., antifungal effects)?

  • Methodology :
    • In Vitro Models : Use Candida albicans or dermatophyte cultures with positive controls (e.g., fluconazole).
    • Synergy Testing : Evaluate combination effects with other TCM components (e.g.,土荆皮 extracts) via checkerboard assays .
    • Target Identification : Apply affinity chromatography or molecular docking to pinpoint interactions with fungal enzymes (e.g., lanosterol 14α-demethylase) .

Q. How can researchers optimize isolation protocols to improve yield and purity?

  • Optimization Steps :
    • Extraction : Use ethanol-water (70:30) at 60°C for 3 hours to maximize diterpenoid solubility .
    • Purification : Combine silica gel chromatography (hexane-ethyl acetate gradient) with preparative HPLC (C18 column) to separate co-eluting analogs .
    • Quality Control : Validate purity via HPLC-UV (≥98.5%) and confirm absence of contaminants like pseudolaric acid C2 (CAS 82508-36-9) .

Q. What controls are essential in bioassays to confirm compound-specific effects?

  • Critical Controls :
    • Vehicle Controls : Use DMSO (≤0.1%) to rule out solvent toxicity.
    • Structural Analogs : Include pseudolaric acid B or deacetylated derivatives to differentiate bioactivity.
    • Inhibitor/Activator Controls : For mechanistic studies, use taxol (microtubule stabilizer) or NAC (antioxidant) to contextualize observed effects .

Q. How should researchers address discrepancies in pharmacokinetic data between rodent and non-rodent models?

  • Analytical Framework :
    • BSA Scaling : Adjust doses using Km coefficients (e.g., rat-to-dog conversion) to account for metabolic rate differences .
    • Metabolite Profiling : Use LC-MS/MS to track phase I/II metabolites (e.g., glucuronidation) in plasma and tissues .
    • Allometric Modeling : Predict human equivalent doses via cross-species scaling (e.g., 10 mg/kg in dogs ≈ 1.6 mg/kg in humans) .

Methodological Best Practices

Q. What validation criteria ensure reliable quantification of this compound in complex matrices?

  • Validation Parameters :
    • Linearity : R² ≥0.99 over 1–100 µg/mL range.
    • Recovery : 90–110% in spiked plant extracts.
    • LOQ/LOD : Limit of quantification ≤0.5 µg/mL via signal-to-noise ratio ≥10 .

Q. How can systematic reviews integrate fragmented data on this compound’s mechanisms?

  • Strategy : Apply PICOT framework (Population: cancer cells; Intervention: compound treatment; Comparison: untreated controls; Outcome: IC50; Time: 24–72 hrs). Synthesize data from J. Nat. Prod. and Yao Xue Xue Bao using PRISMA guidelines to resolve heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.